4-Ethoxy-1H-pyrrole-2-carboxylic Acid
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Overview
Description
4-Ethoxy-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their significant roles in various biological and chemical processes.
Preparation Methods
The synthesis of 4-Ethoxy-1H-pyrrole-2-carboxylic acid typically involves the condensation of ethyl carbamate with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-Ethoxy-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-Ethoxy-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Ethoxy-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives such as:
Pyrrole-2-carboxylic acid: This compound lacks the ethoxy group and has different reactivity and applications.
4-Methyl-1H-pyrrole-2-carboxylic acid: This derivative has a methyl group instead of an ethoxy group, leading to variations in its chemical properties and uses.
Pyrrolidine-2,5-dione: A saturated derivative of pyrrole, which has different biological activities and applications.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-ethoxy-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h3-4,8H,2H2,1H3,(H,9,10) |
InChI Key |
TZCXMNIOPYABIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CNC(=C1)C(=O)O |
Origin of Product |
United States |
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